molecular formula C22H21N5O4 B2625991 N-(5-acetamido-2-methoxyphenyl)-1,9-dimethyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide CAS No. 864855-87-8

N-(5-acetamido-2-methoxyphenyl)-1,9-dimethyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide

Cat. No.: B2625991
CAS No.: 864855-87-8
M. Wt: 419.441
InChI Key: BBQJOAFKPCOAIQ-UHFFFAOYSA-N
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Description

N-(5-acetamido-2-methoxyphenyl)-1,9-dimethyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide is a useful research compound. Its molecular formula is C22H21N5O4 and its molecular weight is 419.441. The purity is usually 95%.
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Biological Activity

N-(5-acetamido-2-methoxyphenyl)-1,9-dimethyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide is a complex organic compound with potential biological activities. Its structure includes multiple functional groups that may contribute to its pharmacological properties. This compound has garnered interest in medicinal chemistry for its potential applications in treating various diseases, including cancer and infectious diseases.

Chemical Structure and Properties

The molecular formula of the compound is C22H21N5O4C_{22}H_{21}N_{5}O_{4}, with a molecular weight of approximately 419.441 g/mol. The structural complexity arises from the integration of pyrido and pyrrolo frameworks, which are known for their biological activity.

Table 1: Basic Chemical Properties

PropertyValue
Molecular FormulaC22H21N5O4
Molecular Weight419.441 g/mol
Purity≥95%

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds similar to this compound. In vitro assays have shown that derivatives of pyrrolo[2,3-d]pyrimidines exhibit significant cytotoxic effects against various cancer cell lines.

Case Study: A549 Lung Adenocarcinoma Model

In a study evaluating the anticancer properties of related compounds, researchers used the A549 human lung adenocarcinoma model to assess cytotoxicity. Compounds were tested at a concentration of 100 µM for 24 hours, with viability measured using the MTT assay.

Results:

  • Compounds exhibited structure-dependent anticancer activity.
  • Certain derivatives showed reduced viability in A549 cells to as low as 66%, indicating potent anticancer effects.

Table 2: Cytotoxicity Results Against A549 Cells

Compound IDViability (%)Remarks
Compound 1566Potent activity
Compound 1475Moderate activity
Control (Cisplatin)50Standard chemotherapy

Antimicrobial Activity

The compound's structure suggests potential antimicrobial properties. Research into related pyrrolo[2,3-d]pyrimidines has indicated that these compounds may inhibit the growth of pathogens such as Plasmodium falciparum, the causative agent of malaria.

Mechanism of Action:
Molecular docking studies have suggested that these compounds can interact effectively with key enzymes involved in the pathogen's lifecycle. For instance, docking scores indicated favorable interactions with PfCDPK4 (calcium-dependent protein kinase), which is crucial for Plasmodium survival.

Table 3: Antimicrobial Activity Data

Compound IDIC50 (µM)Target Enzyme
Compound 10a15PfCDPK4
Compound 10b20PfCDPK4
Control5Standard antibiotic

Properties

IUPAC Name

N-(5-acetamido-2-methoxyphenyl)-6,10-dimethyl-2-oxo-1,6,8-triazatricyclo[7.4.0.03,7]trideca-3(7),4,8,10,12-pentaene-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N5O4/c1-12-6-5-9-27-19(12)25-20-15(22(27)30)11-17(26(20)3)21(29)24-16-10-14(23-13(2)28)7-8-18(16)31-4/h5-11H,1-4H3,(H,23,28)(H,24,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBQJOAFKPCOAIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CN2C1=NC3=C(C2=O)C=C(N3C)C(=O)NC4=C(C=CC(=C4)NC(=O)C)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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